molecular formula C11H13N3S2 B2385862 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine CAS No. 343374-13-0

2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine

Cat. No.: B2385862
CAS No.: 343374-13-0
M. Wt: 251.37
InChI Key: MVFDLIVJKBMVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been widely studied in the literature, probably due to their structural relationship with purine bases and their easy synthetic access .


Synthesis Analysis

The synthesis of thienopyrimidines can be achieved from thiophene derivatives or from pyrimidine analogs . A series of thieno[2,3-d]pyrimidines were synthesized in 1–2 steps from a readily available chloro intermediate . A single pyridine congener was also made using 2D NMR to assign regiochemistry .


Molecular Structure Analysis

Thienopyrimidines are structurally related to purine bases such as adenine and guanine . Considering the fusion between pyrimidine and thiophene rings, three different thienopyrimidines can be obtained, namely thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines .


Chemical Reactions Analysis

Thienopyrimidines have been widely studied in the literature due to their various chemical and biological applications . They are known to potentially generate reactive metabolites .

Mechanism of Action

Target of Action

The primary target of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancers, making it a promising target for antitumor agents .

Mode of Action

This compound interacts with EZH2, inhibiting its activity . This inhibition disrupts the methylation process that EZH2 mediates, leading to changes in gene expression. The exact nature of these changes depends on the specific genes affected by the inhibition of EZH2.

Biochemical Pathways

The inhibition of EZH2 affects various biochemical pathways involved in cell proliferation and survival . One of the key pathways is the PI3K/Akt pathway , which is involved in cell cycle progression, apoptosis, and cell migration . By inhibiting EZH2, this compound can disrupt these pathways, leading to antiproliferative effects.

Result of Action

The result of the action of this compound is a significant antitumor activity against various cancer cell lines . It can affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . These effects contribute to its potential as an antitumor agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine in lab experiments is its ability to inhibit the activity of various kinases. This makes it a potential candidate for the development of kinase inhibitors for the treatment of kinase-related diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the research on 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine. One of the potential areas of research is the development of more efficient synthesis methods for the compound. Another area of research is the identification of the specific kinases that are inhibited by the compound and the development of more selective inhibitors. Additionally, the compound's potential as a therapeutic agent for the treatment of various diseases such as cancer, viral infections, and inflammatory diseases can be further explored.

Synthesis Methods

The synthesis of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine can be achieved through various methods. One of the commonly used methods involves the reaction of 2-aminothiophene with 1-cyanopyrrolidine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to obtain the final product.

Scientific Research Applications

2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antiviral, and anti-inflammatory activities. The compound has also been shown to possess potent inhibitory activity against various kinases, making it a potential candidate for the treatment of kinase-related diseases.

Biochemical Analysis

Biochemical Properties

2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine has been shown to interact with several enzymes and proteins. For instance, it has been identified as a potential inhibitor of PDE4, a key enzyme involved in the regulation of intracellular levels of cyclic AMP . This interaction could potentially influence various biochemical reactions within the cell .

Cellular Effects

In cellular contexts, this compound has demonstrated significant effects. It has been shown to inhibit the proliferation of various tumor cell lines . Furthermore, it has been found to induce G2/M phase arrest and apoptosis in SKOV3 cells, a human ovarian cancer cell line .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition leads to G2/M phase arrest and subsequent apoptosis .

Metabolic Pathways

The specific metabolic pathways involving this compound are not clearly mentioned in the search results. Given its inhibitory effects on PDE4, it could potentially influence the cyclic AMP signaling pathway .

Properties

IUPAC Name

2-methylsulfanyl-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c1-15-11-12-8-4-7-16-9(8)10(13-11)14-5-2-3-6-14/h4,7H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFDLIVJKBMVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)N3CCCC3)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.